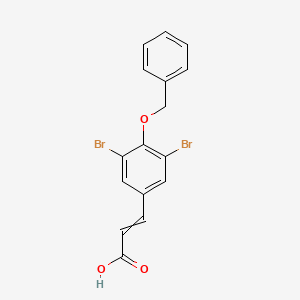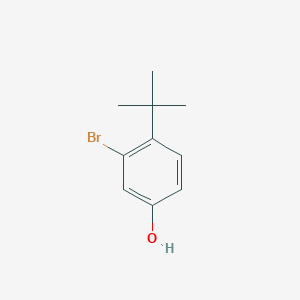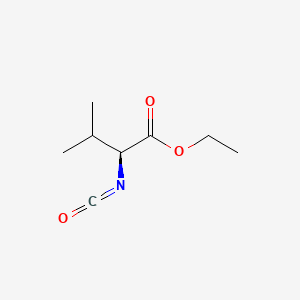
Ethyl 2-isocyanato-3-methylbutyrate,97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is an organic compound with a unique structure that includes an isocyanate group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE typically involves the reaction of an appropriate alcohol with an isocyanate precursor. One common method is the reaction of ethyl (2S)-2-hydroxy-3-methylbutanoate with phosgene or a phosgene substitute under controlled conditions to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For nucleophilic addition reactions, primary or secondary amines are commonly used.
Water: Hydrolysis reactions typically require aqueous conditions.
Catalysts: Polymerization reactions may require catalysts such as dibutyltin dilaurate to proceed efficiently.
Major Products
Ureas: Formed from the reaction with amines.
Primary Amines: Resulting from hydrolysis.
Polyurethanes: Produced through polymerization.
Scientific Research Applications
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the production of polyurethanes, which are used in coatings, foams, and elastomers.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through the formation of urea linkages.
Comparison with Similar Compounds
Similar Compounds
Methyl Isocyanate: Similar in reactivity but lacks the ester group.
Ethyl Isocyanate: Similar structure but without the additional methyl group on the butanoate chain.
Isocyanatoacetic Acid Ethyl Ester: Contains an isocyanate group and an ester group but differs in the carbon chain structure.
Uniqueness
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is unique due to the presence of both an isocyanate group and an ester group in its structure. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl (2S)-2-isocyanato-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
LXPOIQVGVGYFJA-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N=C=O |
Canonical SMILES |
CCOC(=O)C(C(C)C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


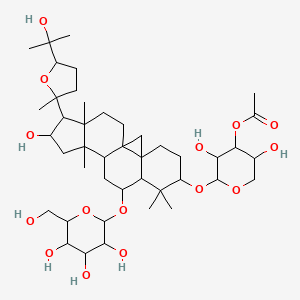
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12462027.png)
![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
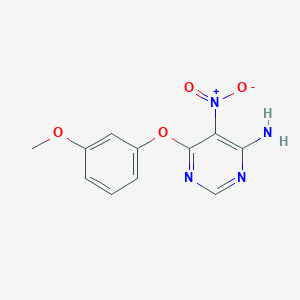
![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
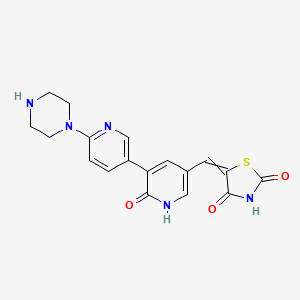
![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)
![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
